molecular formula C14H16Si B1345635 Dimethyldiphenylsilane CAS No. 778-24-5

Dimethyldiphenylsilane

Cat. No. B1345635
CAS RN: 778-24-5
M. Wt: 212.36 g/mol
InChI Key: WJKVFIFBAASZJX-UHFFFAOYSA-N
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Description

Dimethyldiphenylsilane is a chemical compound with the molecular formula C14H16Si . It is used in various applications including proteomics research .


Synthesis Analysis

A series of novel silane-based hyper-cross-linked porous polymers was prepared through the Friedel–Crafts alkylation reaction of dimethyldiphenylsilane as the monomer and formaldehyde dimethyl acetal as the external cross-linker .


Molecular Structure Analysis

The Dimethyldiphenylsilane molecule contains a total of 32 bond(s). There are 16 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .


Chemical Reactions Analysis

Dimethyldiphenylsilane is involved in the Friedel–Crafts alkylation reaction, which is used to prepare silane-based hyper-cross-linked porous polymers .


Physical And Chemical Properties Analysis

Dimethyldiphenylsilane has a molecular weight of 212.36 . It is a liquid at 20 degrees Celsius . The boiling point is 156.5±0.0 °C at 760 mmHg . The vapour pressure is 3.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.7±3.0 kJ/mol . The flash point is 35.0±0.0 °C .

Scientific Research Applications

Hyper-Cross-Linked Porous Polymers

Dimethyldiphenylsilane is utilized as a monomer in the preparation of silane-based hyper-cross-linked porous polymers through the Friedel–Crafts alkylation reaction. These polymers have been confirmed by FTIR and solid-state cross-polarization magic-angle spinning 13C NMR, indicating their potential for various applications due to their unique structure and properties .

properties

IUPAC Name

dimethyl(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVFIFBAASZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228420
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

778-24-5
Record name Dimethyl diphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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